molecular formula C10H11N3OS B2912222 1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 515847-82-2

1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2912222
CAS No.: 515847-82-2
M. Wt: 221.28
InChI Key: KZOMSPKSWBGZMC-UHFFFAOYSA-N
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Description

1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide is a heterocyclic compound that contains both pyrazole and thiophene rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves the condensation of a pyrazole derivative with a thiophene derivative. One common method is the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with thiophen-2-ylmethanamine under dehydrating conditions to form the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of pyrazole and thiophene rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-13-9(4-5-12-13)10(14)11-7-8-3-2-6-15-8/h2-6H,7H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOMSPKSWBGZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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